N~4~-(4-methylphenyl)[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine
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Overview
Description
N4-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALINE-1,4-DIAMINE is a complex organic compound belonging to the triazoloquinoxaline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALINE-1,4-DIAMINE typically involves multiple steps. One common method starts with the reaction of o-phenylenediamine with oxalic acid to form 1,4-dihydroquinoxaline-2,3-dione. This intermediate is then treated with thionyl chloride to yield 2,3-dichloroquinoxaline. Subsequent reactions with various reagents, including triazole derivatives, lead to the formation of the desired triazoloquinoxaline compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N4-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALINE-1,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can yield different triazoloquinoxaline derivatives with altered biological activities.
Substitution: Aromatic nucleophilic substitution reactions are common, where different substituents can be introduced to modify the compound’s properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenated compounds and various amines are employed under controlled conditions
Major Products
The major products formed from these reactions include various substituted triazoloquinoxaline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
N4-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALINE-1,4-DIAMINE has several scientific research applications:
Mechanism of Action
The mechanism of action of N4-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALINE-1,4-DIAMINE involves its ability to intercalate into DNA, disrupting the replication process and leading to cell death. This compound upregulates pro-apoptotic proteins such as BAX and caspase-3 and -9, while downregulating pro-survival proteins like Bcl-2 .
Comparison with Similar Compounds
Similar Compounds
- [1,2,4]Triazolo[4,3-a]quinoxaline-1-thiol
- 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline
- 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol
Uniqueness
N4-(4-METHYLPHENYL)-[1,2,4]TRIAZOLO[4,3-A]QUINOXALINE-1,4-DIAMINE is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to intercalate into DNA and modulate apoptotic pathways makes it a promising candidate for further development as an anticancer agent .
Properties
Molecular Formula |
C16H14N6 |
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Molecular Weight |
290.32 g/mol |
IUPAC Name |
4-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-diamine |
InChI |
InChI=1S/C16H14N6/c1-10-6-8-11(9-7-10)18-14-15-20-21-16(17)22(15)13-5-3-2-4-12(13)19-14/h2-9H,1H3,(H2,17,21)(H,18,19) |
InChI Key |
CTDMAEDLPWXMHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N4C2=NN=C4N |
Origin of Product |
United States |
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